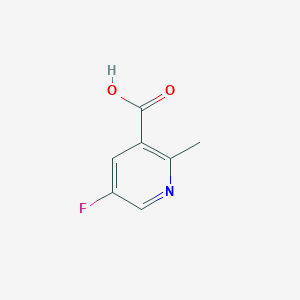

5-Fluoro-2-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFQMCPTTRRZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro 2 Methylnicotinic Acid

Classical and Contemporary Synthetic Routes to 5-Fluoro-2-methylnicotinic Acid

The construction of the this compound scaffold can be approached through several synthetic strategies, primarily revolving around the sequential or convergent introduction of the fluoro, methyl, and carboxylic acid groups onto a pyridine (B92270) core.

Strategic Introduction of Fluoro and Methyl Substituents

A principal challenge in the synthesis of this compound lies in the regioselective incorporation of the fluorine atom at the 5-position and the methyl group at the 2-position.

One established route commences with the oxidation of a lutidine (dimethylpyridine) derivative. For instance, the oxidation of 3,5-lutidine is a known method to produce 5-methylnicotinic acid. google.comgoogle.com This approach secures the C2-methyl and C3-carboxyl functionalities, leaving the introduction of the C5-fluoro group as a subsequent step. A common method for this is the Balz-Schiemann reaction, which involves the diazotization of a corresponding aminopyridine in the presence of a fluoride (B91410) source, such as fluoroboric acid, to install the fluorine atom. google.com

Another prominent strategy involves starting with a pre-fluorinated pyridine ring and subsequently introducing the methyl and carboxyl groups. A pertinent example is the synthesis of 2-chloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoro-nicotinic acid. google.com This precursor, which already contains the fluorine atom at the desired position, undergoes selective catalytic hydrogenation to remove the chlorine atom at the 6-position. The remaining chloro group at the 2-position can then be a handle for methylation, followed by hydrolysis of a nitrile or ester to the carboxylic acid.

More contemporary methods for fluorination of pyridine rings include direct C-H fluorination using reagents like silver(II) fluoride (AgF₂). orgsyn.orgresearchgate.net These reactions often exhibit high regioselectivity for the position adjacent to the ring nitrogen. Rhodium-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a convergent approach to the fluorinated pyridine core. nih.gov

Precursor Chemistry and Synthetic Intermediate Transformations

The choice of precursors is critical to the success of any synthetic route. Key precursors for the synthesis of this compound and their transformations are outlined below.

A plausible synthetic pathway could start from 3,5-lutidine . Oxidation, for instance with hydrogen peroxide in concentrated sulfuric acid, selectively converts one methyl group to a carboxylic acid, yielding 5-methylnicotinic acid . google.com Nitration of this intermediate would be required to introduce a nitro group, likely at the 6-position due to directing effects, which can then be reduced to an amino group. Subsequent diazotization and fluorination would yield the target molecule, though this route may suffer from regioselectivity issues and harsh reaction conditions.

Alternatively, starting with a halogenated pyridine offers more control. A key intermediate, 2-chloro-5-fluoronicotinic acid , is accessible and serves as a versatile precursor. google.combldpharm.comnih.gov The synthesis of this compound can be achieved from 2,6-dichloro-5-fluoro-nicotinic acid via selective dechlorination using a catalyst like palladium on carbon. google.com From 2-chloro-5-fluoronicotinic acid, the methyl group could be introduced via cross-coupling reactions, followed by conversion of the carboxyl group from an ester or other derivative.

Another potential precursor is 5-fluoro-2-nitropyridine . bldpharm.com The nitro group could potentially be converted to a methyl group through a series of reactions, although this is a non-trivial transformation. The remaining positions would then need to be functionalized to introduce the carboxylic acid.

The following table summarizes key reactions and conditions for the synthesis of relevant precursors.

| Precursor | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference(s) |

| 3,5-Lutidine | H₂O₂, H₂SO₄ | 5-Methylnicotinic acid | 110-150 °C, 5-20 hours | 72 | google.com |

| 3,5-Lutidine | KMnO₄, H₂O | 5-Methylnicotinic acid | 25-35 °C, 16 hours | ~50 | google.com |

| 2,6-Dichloro-5-fluoro-nicotinic acid ester | H₂, Pd/C, Et₃N | 2-Chloro-5-fluoro-nicotinic acid ester | Room temperature | High | google.com |

| 2-Chloro-5-amino-nicotinic acid | HBF₄, NaNO₂, then heat | 2-Chloro-5-fluoro-nicotinic acid | Diazotization followed by thermal decomposition | Low | google.com |

| 2-Chloro-5-fluoronicotinaldehyde | Hydroxylamine hydrochloride, then 1,1'-carbonyldiimidazole | 2-Chloro-5-fluoronicotinonitrile | Room temp, then reflux | 89.5 | chemicalbook.com |

Mechanistic Elucidation of Key Synthetic Reactions

Understanding the mechanisms of the key transformations is crucial for optimizing reaction conditions and improving yields and selectivity.

Detailed Reaction Mechanisms and Transition States

In the case of rhodium-catalyzed synthesis of fluorinated pyridines, the mechanism involves a C-H activation step. The reaction of [Cp*RhCl₂]₂ with α-fluoro-α,β-unsaturated oximes and alkynes proceeds through a rhodacycle intermediate. nih.gov The reaction is sensitive to the solvent, with non-hydroxylic solvents like ethyl acetate (B1210297) being necessary to prevent displacement of the fluorine atom.

The selective dechlorination of 2,6-dichloro-5-fluoro-nicotinic acid esters with a palladium catalyst involves oxidative addition of the C-Cl bond to the palladium center, followed by hydrogenolysis. The selectivity for the 6-position over the 2-position is a key aspect of this transformation and is likely influenced by steric and electronic factors.

Studies on Selectivity and Yield Optimization

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and achieve the desired regioselectivity.

In the oxidation of 3,5-lutidine, controlling the amount of oxidizing agent and the reaction temperature is critical to prevent over-oxidation to the dicarboxylic acid. google.com The use of concentrated sulfuric acid as a solvent has been shown to favor the formation of the monocarboxylic acid.

For the selective dechlorination of 2,6-dichloro-5-fluoro-nicotinic acid derivatives, the choice of catalyst and reaction conditions is paramount. Catalysts such as Lindlar's catalyst, Raney nickel, or palladium on carbon can be employed, with the addition of a base like triethylamine (B128534) to neutralize the generated HCl. google.com

In modern synthetic approaches, such as the Rh(III)-catalyzed synthesis of 3-fluoropyridines, the reaction has been shown to be conveniently set up in air, and the use of an appropriate solvent like ethyl acetate was key to achieving high conversion to the fluoropyridine product. nih.gov

Alternative and Novel Synthetic Approaches

Research into more efficient, sustainable, and safer synthetic methods is ongoing.

One promising alternative is the use of enzymatic synthesis. The conversion of cyanopyridines to nicotinic acids using nitrilases is a well-established green chemistry approach. nih.govfrontiersin.orgmdpi.comresearchgate.net If a suitable precursor such as 5-fluoro-2-methyl-3-cyanopyridine could be synthesized, a nitrilase could potentially offer a highly selective and environmentally benign route to the final product under mild conditions. mdpi.com Research has focused on improving the efficiency of these biocatalysts through immobilization and genetic engineering. mdpi.com

Photochemical methods also present novel avenues for the synthesis of fluorinated pyridines. acs.org Photoredox catalysis, for example, has been used to synthesize 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers in a one-pot reaction. acs.org These methods operate under mild conditions using visible light, offering a potentially more sustainable approach compared to traditional methods that may require harsh reagents and high temperatures.

The following table provides a comparative overview of different synthetic approaches.

| Synthetic Approach | Key Features | Advantages | Disadvantages | Reference(s) |

| Classical Oxidation of Lutidines | Oxidation of a methyl group on a pre-formed pyridine ring. | Readily available starting materials. | Often requires harsh conditions, potential for over-oxidation, and multiple subsequent steps for fluorination. | google.comgoogle.com |

| Synthesis from Halogenated Pyridines | Stepwise functionalization of a pre-halogenated pyridine core. | Good control over regioselectivity. | Can involve multiple steps and potentially hazardous reagents. | google.com |

| Rhodium-Catalyzed C-H Functionalization | Convergent synthesis from acyclic or simpler cyclic precursors. | High efficiency and step economy. | Requires transition metal catalysts which can be expensive. | nih.gov |

| Enzymatic Synthesis | Use of nitrilases to convert a cyanopyridine to a carboxylic acid. | Mild reaction conditions, high selectivity, environmentally friendly. | Requires the synthesis of a specific cyanopyridine precursor; enzyme stability and activity can be challenging. | nih.govmdpi.com |

| Photochemical Synthesis | Use of light to drive the formation of the fluorinated pyridine ring. | Mild conditions, potential for novel reactivity. | Can require specialized equipment and photosensitive substrates. | acs.orgacs.org |

Catalytic Strategies in this compound Synthesis

The oxidation of the methyl group of 5-fluoro-2-picoline is a key transformation that can be achieved through various catalytic strategies. The choice of catalyst and oxidant is critical to ensure high yield and selectivity, avoiding over-oxidation or degradation of the pyridine ring, which is sensitive to harsh oxidative conditions.

Historically, strong stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) have been employed for the oxidation of alkylpyridines to their corresponding carboxylic acids. google.com This method, while effective, often requires careful control of reaction conditions to prevent low yields and the formation of byproducts. The reaction with permanganate can be conducted in aqueous media, and the product is typically isolated after acidification. google.com The use of phase-transfer catalysts can enhance the efficacy of permanganate oxidation in non-polar solvents. sci-hub.se

More contemporary and catalytically focused approaches utilize transition metal catalysts in the presence of milder oxidants, including molecular oxygen or air. Vanadium-based catalysts, particularly vanadium-titanium (B8517020) oxides (V-Ti-O), have shown significant efficacy in the gas-phase oxidation of picolines. researchgate.net These catalysts facilitate the selective oxidation of the methyl group to a carboxylic acid at elevated temperatures. The reaction mechanism on these surfaces is thought to involve the coordination of the pyridine nitrogen to Lewis acid sites on the catalyst, followed by activation and oxidation of the methyl group. researchgate.net

Another catalytic system that has been explored for the oxidation of alkylaromatic compounds, and is applicable to picolines, is the Amoco system, which typically involves a cobalt or manganese salt as a catalyst in the presence of a bromide source and an acid solvent like acetic acid, using air as the oxidant. mdpi.com This system is known for its high efficiency in converting methyl groups on aromatic rings to carboxylic acids.

Below is a table summarizing potential catalytic strategies for the oxidation of 5-fluoro-2-picoline.

| Catalyst System | Oxidant | Solvent/Conditions | Key Features |

| Potassium Permanganate (KMnO₄) | Self-oxidant | Aqueous, neutral or alkaline | Traditional method, can have selectivity issues. |

| Vanadium-Titanium Oxide (V-Ti-O) | Air/Oxygen | Gas-phase, high temperature | High selectivity for industrial-scale production. researchgate.net |

| Cobalt/Manganese Salts with Bromide | Air/Oxygen | Acetic Acid | Efficient for liquid-phase oxidation of alkylaromatics. mdpi.com |

Sustainable Synthesis Considerations

The development of sustainable or "green" synthetic routes for fine chemicals like this compound is of increasing importance. nih.govresearchgate.netnih.gov The primary considerations for a greener synthesis revolve around reducing waste, avoiding hazardous reagents, improving energy efficiency, and utilizing renewable resources where possible.

The traditional oxidation with stoichiometric permanganate generates significant amounts of manganese dioxide (MnO₂) waste, which can be problematic for large-scale production. researchgate.net While effective, the environmental footprint of this method is considerable.

In contrast, catalytic air oxidation represents a much more sustainable approach. chimia.ch Using air as the terminal oxidant is highly desirable from a green chemistry perspective as it is abundant, inexpensive, and the only byproduct is water. The catalytic systems based on vanadium or cobalt/manganese allow for the use of air, thus aligning with green principles. researchgate.netmdpi.comchimia.ch Gas-phase oxidation processes, while potentially energy-intensive due to high temperatures, can be highly efficient and continuous, leading to high throughput and reduced solvent waste. nih.gov

Another avenue for sustainable synthesis is the use of biocatalysis. Enzymes, such as oxidoreductases, can perform highly selective oxidations under mild, aqueous conditions. nih.gov While a specific enzyme for the oxidation of 5-fluoro-2-picoline may not be readily available, the field of enzyme engineering is rapidly advancing, and it is plausible that a suitable biocatalyst could be developed. Biocatalytic processes offer the advantages of high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of a renewable catalyst, which significantly reduces the environmental impact. nih.govnih.gov

The table below outlines a comparison of different synthetic approaches based on sustainability criteria.

| Synthetic Approach | Sustainability Advantages | Sustainability Challenges |

| Stoichiometric Permanganate Oxidation | Simple procedure | Generation of large amounts of MnO₂ waste. researchgate.net |

| Catalytic Air Oxidation | Use of air as a clean oxidant, potential for continuous processing. chimia.ch | High energy consumption in gas-phase reactions, use of organic solvents in liquid-phase. |

| Biocatalytic Oxidation | Mild reaction conditions, high selectivity, renewable catalyst, aqueous media. nih.gov | Enzyme availability and stability can be limiting factors. |

Structure Activity Relationship Sar Investigations of 5 Fluoro 2 Methylnicotinic Acid and Its Analogs

Impact of Structural Modifications on In Vitro Biological Interactions

The biological activity of 5-Fluoro-2-methylnicotinic acid is intrinsically linked to its chemical architecture. Alterations to the pyridine (B92270) ring and the carboxylic acid moiety can lead to significant changes in how the molecule interacts with its biological targets.

The pyridine ring of this compound is a key feature for its biological activity. The substituents on this ring, namely the fluorine atom at the 5-position and the methyl group at the 2-position, play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and efficacy at various receptors.

The introduction of a fluorine atom at the 5-position is a significant modification. Fluorine, being the most electronegative element, can alter the charge distribution on the pyridine ring, which can affect its interaction with amino acid residues in the binding pocket of a receptor. For instance, in studies of epibatidine (B1211577) analogs, a fluoro-substituted pyridine ring was shown to significantly influence affinity for different nAChR subtypes. nih.gov This suggests that the 5-fluoro substituent in this compound likely plays a critical role in its receptor selectivity profile.

To illustrate the potential impact of these substituents, the following table presents hypothetical in vitro activity data for a series of analogs at a generic nicotinic receptor, based on established SAR principles for this class of compounds.

Table 1: Illustrative In Vitro Biological Activity of 5-Substituted-2-methylnicotinic Acid Analogs

| Compound | 5-Substituent | 2-Substituent | Receptor Binding Affinity (Ki, nM) |

| 1 | -H | -CH₃ | 150 |

| 2 | -F | -CH₃ | 75 |

| 3 | -Cl | -CH₃ | 90 |

| 4 | -Br | -CH₃ | 110 |

| 5 | -I | -CH₃ | 130 |

| 6 | -F | -H | 200 |

| 7 | -F | -C₂H₅ | 180 |

This table is for illustrative purposes and the data is hypothetical, reflecting general trends observed in related compound series where a certain level of lipophilicity and specific steric bulk at the 2-position, combined with an electronegative substituent at the 5-position, can be beneficial for receptor binding.

The carboxylic acid group at the 3-position of the pyridine ring is a critical pharmacophoric element for many nicotinic acid derivatives, particularly for their interaction with the GPR109A receptor. nih.gov This group, in its deprotonated carboxylate form at physiological pH, can form a crucial ionic bond with a positively charged amino acid residue, such as arginine, in the receptor's binding site. nih.gov

Modification of the carboxylic acid moiety, for instance, by converting it to an ester, amide, or alcohol, would be expected to have a profound impact on biological activity. The loss of the negative charge would prevent the formation of the key ionic interaction, likely leading to a significant decrease or complete loss of affinity for receptors like GPR109A.

The following table illustrates the expected outcomes of modifying the carboxylic acid group on the in vitro activity of this compound.

Table 2: Illustrative In Vitro Biological Activity of this compound Derivatives with Modified Carboxylic Acid Moieties

| Compound | Modification at 3-position | Expected Receptor Binding Affinity (Ki, nM) |

| 2 | -COOH | 75 |

| 8 | -COOCH₃ (Methyl ester) | > 10,000 |

| 9 | -CONH₂ (Amide) | > 5,000 |

| 10 | -CH₂OH (Alcohol) | > 20,000 |

| 11 | -CN (Nitrile) | > 15,000 |

This table is for illustrative purposes and the data is hypothetical, based on the well-established principle that the carboxylic acid is a key pharmacophore for this class of compounds at certain receptors.

Deconvolution of Pharmacophore Elements for Molecular Recognition

A pharmacophore model for a ligand describes the essential three-dimensional arrangement of functional groups that are necessary for it to be recognized by and bind to its biological target. For nicotinic acid derivatives, including this compound, the key pharmacophoric elements can be deduced from SAR studies and computational modeling.

For interaction with nicotinic acetylcholine (B1216132) receptors, a common pharmacophore model includes a cationic center and a hydrogen bond acceptor. nih.gov In the case of this compound, the protonated pyridine nitrogen can serve as the cationic center, forming a cation-π interaction with an aromatic residue (like tryptophan) in the receptor binding site. nih.gov The carbonyl oxygen of the carboxylic acid or the fluorine atom could potentially act as a hydrogen bond acceptor.

For the GPR109A receptor, the pharmacophore is more specifically defined. It consists of a carboxylic acid (or a bioisostere) that forms an ionic bond with an arginine residue, and an aromatic system that fits into a hydrophobic pocket. nih.govnih.gov The 5-fluoro and 2-methyl substituents of this compound would be expected to interact with specific residues within this hydrophobic pocket, thereby influencing the binding affinity and selectivity. The fluorine atom, for example, could engage in specific interactions such as halogen bonding or dipole-dipole interactions.

Rational Design Principles for Novel this compound Derivatives

The rational design of novel derivatives of this compound aims to optimize its pharmacological profile by making targeted structural modifications based on the established SAR and pharmacophore models.

Key principles for the design of new analogs include:

Scaffold Hopping and Bioisosteric Replacement: The pyridine ring could be replaced with other heterocyclic systems to explore new interactions with the receptor and potentially alter the selectivity profile. Similarly, the carboxylic acid could be replaced by other acidic functional groups, such as a tetrazole, to maintain the key ionic interaction while potentially improving pharmacokinetic properties.

Substitution Pattern Modification: The position and nature of the substituents on the pyridine ring can be systematically varied. For example, moving the fluorine atom to other positions on the ring or replacing the methyl group with other alkyl or functional groups could lead to derivatives with improved affinity or selectivity for different receptor subtypes.

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by incorporating the substituents into a ring system, can lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

Structure-Based Drug Design: If the three-dimensional structure of the target receptor is known, computational docking studies can be employed to design new derivatives that fit optimally into the binding site and form favorable interactions with key amino acid residues. This approach allows for a more targeted and efficient design process.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel compounds with potentially improved therapeutic properties.

Biological Probing and Mechanistic Studies of 5 Fluoro 2 Methylnicotinic Acid Derivatives in Vitro/preclinical Focus

Exploration of Molecular Targets and Binding Dynamics

The introduction of fluorine and a methyl group to the nicotinic acid structure can alter its binding affinity and selectivity for various biological targets. Research into analogous compounds provides a framework for understanding these interactions.

In Vitro Receptor Binding and Activation Studies

While direct receptor binding data for 5-Fluoro-2-methylnicotinic acid is not extensively available, studies on analogous nicotinic acid derivatives suggest potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, certain 2'-fluoro-substituted thiophenyl deschloroepibatidine analogues, which share a fluorinated pyridine (B92270) ring, have demonstrated subnanomolar affinity at α4β2*-nAChRs and have been identified as potent antagonists at both α4β2 and α3β4 nAChRs in vitro. sigmaaldrich.com This suggests that derivatives of this compound could also exhibit affinity for nAChRs, potentially acting as modulators of nicotinic neurotransmission. The specific nature of this interaction, whether agonistic or antagonistic, would be dependent on the complete structure of the derivative.

Enzyme Inhibition and Modulatory Mechanisms

The structural similarity of this compound to nicotinic acid, a precursor for NAD+ biosynthesis, points towards enzymes in this pathway as potential targets. One such enzyme is nicotinate (B505614) phosphoribosyltransferase (NAPRT), which is crucial for converting nicotinic acid to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Research has shown that a closely related analog, 2-fluoronicotinic acid, acts as an inhibitor of human NAPRT. nih.gov This inhibition can sensitize cancer cells to inhibitors of another key NAD+ biosynthesis enzyme, NAMPT. nih.gov This suggests a plausible mechanism where this compound derivatives could competitively inhibit NAPRT, thereby disrupting cellular NAD+ homeostasis.

Furthermore, studies on the parent compound, 5-fluoronicotinic acid, have demonstrated its ability to inhibit the growth of various bacteria, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli. nih.gov This inhibition was competitively reversed by nicotinic acid, indicating that 5-fluoronicotinic acid likely acts as an antimetabolite, interfering with the utilization of nicotinic acid by essential bacterial enzymes. nih.gov

Below is a data table summarizing the inhibitory activities of analogous compounds, which can provide insights into the potential targets of this compound derivatives.

| Compound | Target Enzyme | Organism/Cell Line | Inhibitory Activity (Ki/IC50) | Mechanism of Action |

| 2-Fluoronicotinic acid | Nicotinate Phosphoribosyltransferase (NAPRT) | Human | Ki: 149 to 348 µM | Competitive Inhibition |

| 5-Fluoronicotinic acid | Not specified (likely involved in nicotinic acid metabolism) | Streptococcus sp. | >50% growth inhibition at 0.05 µg/mL | Competitive Antagonism with Nicotinic Acid |

Cellular Pathway Investigations

By modulating the activity of key enzymes and receptors, derivatives of this compound can trigger a cascade of events within cellular signaling pathways, leading to various cellular responses.

Elucidation of Signaling Cascade Modulation

Based on the potential inhibition of NAPRT, derivatives of this compound could significantly impact cellular metabolic pathways that are dependent on NAD+. A reduction in NAD+ levels can affect the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of gene expression, DNA repair, and cell survival.

Drawing parallels from other fluorinated antimetabolites like 5-fluorouracil (B62378) (5-FU), which is metabolized to compounds that inhibit thymidylate synthase, it is conceivable that derivatives of this compound could be metabolized to fraudulent nucleotides that interfere with nucleic acid synthesis. mdpi.com This could lead to the activation of DNA damage response pathways. For example, 5-fluoro-2'-deoxycytidine, another fluorinated analog, has been shown to decrease the expression of DNA methyltransferase 1 (DNMT1), leading to the re-expression of tumor suppressor genes. brieflands.com

Assessment of Cellular Responses in Model Systems

The modulation of cellular pathways by this compound derivatives is expected to elicit distinct cellular responses. The inhibition of bacterial growth by the parent compound, 5-fluoronicotinic acid, is a clear example of its biological effect at a cellular level. nih.gov

In the context of cancer cells, the potential inhibition of NAD+ biosynthesis could lead to energy depletion and oxidative stress, ultimately triggering apoptosis. Studies on other DNA demethylating agents and histone deacetylase inhibitors have shown that such compounds can induce apoptosis and inhibit cell growth in various cancer cell lines, including colon and hepatocellular carcinoma. brieflands.comnih.gov For instance, 5'-fluoro-2'-deoxycytidine has been observed to inhibit the growth of colon cancer HCT-116 cells and induce apoptosis. brieflands.com This was associated with the increased expression of cell cycle inhibitors like p21, p27, and p57, and genes from the INK4a/ARF family. brieflands.com

The table below summarizes the observed cellular responses to analogous compounds.

| Compound/Analog | Cell Line/Organism | Cellular Response |

| 5-Fluoronicotinic acid | Streptococcus sp., Staphylococcus aureus, Escherichia coli, Lactobacillus plantarum | Inhibition of bacterial growth |

| 5'-Fluoro-2'-deoxycytidine | Colon Cancer HCT-116 | Inhibition of cell growth, induction of apoptosis, increased expression of p21, p27, p57, and INK4a/ARF family genes |

| 2-Hydroxynicotinic acid and Pyrazine-2-carboxylic acid | Ovarian Cancer OVCAR-5 | Sensitization to NAMPT inhibitors, decreased cell viability, and reduced intracellular NAD+ levels |

Non-Clinical Biological Activity Profiling

The in vitro and cellular findings provide a basis for the non-clinical biological activity profile of this compound derivatives. The primary activity observed for the parent compound, 5-fluoronicotinic acid, is its antibacterial effect. nih.gov The inhibition of bacterial growth across both Gram-positive and Gram-negative species highlights its potential as a broad-spectrum antibacterial agent. nih.gov The competitive nature of this inhibition by nicotinic acid strongly suggests that these compounds act as antimetabolites, disrupting essential metabolic pathways in bacteria.

The potential for these derivatives to inhibit NAPRT and modulate NAD+ levels suggests a possible role in cancer research, particularly in sensitizing tumors to other therapies. The ability of related nicotinic acid analogs to decrease cancer cell viability and intracellular NAD+ levels supports this hypothesis. nih.gov

In Vitro Efficacy Assessments of Analogs

No specific data from in vitro efficacy assessments, such as IC50 or EC50 values, for derivatives of this compound against any biological targets, including cancer cell lines or enzymes, were identified in the public domain. The search for studies evaluating the cytotoxic, antiproliferative, or enzyme-inhibitory potential of amides, esters, or other analogs derived from this compound did not yield any specific research findings.

Therefore, no data table of in vitro efficacy can be provided.

Mechanisms of Biological Perturbation

Consistent with the lack of efficacy data, there is no information available regarding the mechanisms of biological perturbation for derivatives of this compound. Research detailing their molecular targets, effects on cellular pathways, or any potential to induce processes such as apoptosis, cell cycle arrest, or inhibition of signaling cascades is not present in the reviewed scientific literature.

Consequently, a discussion on the mechanisms of action, including target identification and pathway analysis, cannot be constructed for this specific class of compounds.

It is important to note that the fluorination of nicotinic acid derivatives, in general, is a strategy employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can influence biological activity. However, without specific studies on the this compound scaffold, any discussion of its potential biological effects would be purely speculative.

Computational Chemistry and Theoretical Characterization of 5 Fluoro 2 Methylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), allow for the detailed analysis of electron distribution and orbital energies, which in turn govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

For 5-Fluoro-2-methylnicotinic acid, the introduction of a fluorine atom, a highly electronegative element, is expected to lower the energy of both the HOMO and LUMO orbitals compared to its non-fluorinated counterpart, 2-methylnicotinic acid. This is due to the inductive effect of fluorine, which withdraws electron density from the pyridine (B92270) ring. The methyl group, being an electron-donating group, would have an opposing, albeit weaker, effect.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Methylnicotinic Acid | -6.8 | -1.9 | 4.9 |

| 5-Fluoronicotinic Acid | -7.2 | -2.3 | 4.9 |

| This compound | -7.0 | -2.1 | 4.9 |

Note: The values for this compound are hypothetical and are projected based on the expected electronic effects of the substituents.

The distribution of the HOMO and LUMO across the molecule is also crucial. For nicotinic acid derivatives, the HOMO is typically localized over the pyridine ring, while the LUMO is often distributed over the carboxylic acid group and the pyridine ring. This distribution suggests that the pyridine ring is the primary site for electrophilic attack, while the carboxylic acid and the ring are susceptible to nucleophilic attack.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its non-covalent interactions. researchgate.net The ESP map illustrates regions of positive and negative electrostatic potential on the molecular surface, which are color-coded (typically red for negative potential and blue for positive potential). wuxiapptec.com These regions indicate areas that are prone to electrophilic and nucleophilic attack, respectively, and can also predict hydrogen bonding sites. researchgate.net

For this compound, the ESP map is expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these sites likely hydrogen bond acceptors. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), identifying it as a hydrogen bond donor. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential. The methyl group will have a slightly positive potential.

The ESP map can also provide insights into the acidity of the molecule. A more positive electrostatic potential around the carboxylic acid proton suggests a higher acidity. The electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid group in this compound compared to 2-methylnicotinic acid.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a critical tool in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

Binding Affinity Predictions and Pose Analysis

Molecular docking simulations can estimate the binding affinity of a ligand to a protein, typically expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable protein-ligand complex. The analysis of the binding pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Nicotinic acid derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. nih.govnih.gov Molecular docking studies of nicotinic acid derivatives with COX-2 have shown that the carboxylic acid group often forms key hydrogen bonds with amino acid residues in the active site, such as arginine and tyrosine. nih.gov

For this compound, it is hypothesized that it could bind to the COX-2 active site in a similar manner. The fluorine atom could potentially form additional interactions, such as halogen bonds or dipole-dipole interactions, which could enhance the binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound and Analogs with COX-2

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-Methylnicotinic Acid | -7.5 | Arg120, Tyr355, Ser530 |

| 5-Fluoronicotinic Acid | -8.0 | Arg120, Tyr355, Ser530, Phe518 |

| This compound | -8.2 | Arg120, Tyr355, Ser530, Phe518 |

Note: The values presented are hypothetical and for illustrative purposes. The key interacting residues are based on known interactions of similar inhibitors with COX-2.

Conformational Landscapes and Flexibility Assessment

The conformational flexibility of a ligand is a crucial factor in its ability to bind to a protein. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. wuxiapptec.com Understanding the conformational landscape of a molecule can help in identifying the low-energy conformers that are most likely to be biologically active.

For this compound, the main source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. The presence of the methyl group at the 2-position may introduce some steric hindrance, influencing the preferred orientation of the carboxylic acid group. Computational methods such as potential energy surface (PES) scans can be used to identify the most stable conformers.

Molecular dynamics (MD) simulations can provide further insights into the flexibility of the ligand and the stability of the protein-ligand complex over time. MD simulations model the atomic motions of the system, allowing for the assessment of conformational changes and the dynamic nature of the binding interactions.

Predictive Modeling for Reactivity and Stability Profiles

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.gov These models can then be used to predict the activity of new, untested compounds.

For nicotinic acid derivatives, QSAR models have been developed to predict their anti-inflammatory activity. nih.gov These models often use a combination of electronic, steric, and hydrophobic descriptors to describe the chemical features that are important for activity. For example, a QSAR study on a series of nicotinamide (B372718) analogs as Btk inhibitors showed that both steric and electrostatic fields were significant for the biological activity. nih.gov

A hypothetical QSAR model for the anti-inflammatory activity of nicotinic acid derivatives might include descriptors such as the HOMO and LUMO energies, the dipole moment, molecular weight, and logP (a measure of lipophilicity).

Table 3: Hypothetical QSAR Model for the Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Descriptor | Coefficient | Contribution |

| LogP | 0.5 | Positive (increased lipophilicity enhances activity) |

| LUMO Energy | -0.3 | Negative (lower LUMO energy enhances activity) |

| Molecular Weight | -0.1 | Negative (smaller molecules are preferred) |

| Dipole Moment | 0.2 | Positive (increased polarity enhances activity) |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Such a model could be used to predict the anti-inflammatory activity of this compound and to guide the design of new derivatives with improved potency. The fluorine atom in this compound would influence these descriptors, likely increasing its lipophilicity and lowering its LUMO energy, which according to the hypothetical model, would enhance its activity.

In terms of stability, the presence of the fluorine atom is generally known to enhance the metabolic stability of a drug molecule by blocking sites of metabolism. Predictive models can be used to assess the lability of different parts of the molecule to metabolic enzymes.

Spectroscopic Property Computations for Characterization Support

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. The primary methods employed are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. nih.govnih.gov

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). mdpi.commdpi.comnih.gov This process involves first optimizing the molecular geometry to find its lowest energy conformation. faccts.de Following optimization, the vibrational frequencies are calculated.

The resulting theoretical spectrum provides a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier-transform infrared (FT-IR) spectra. nih.gov Each calculated vibrational mode can be visualized to understand the specific atomic motions, such as stretching, bending, or wagging, which helps in the precise assignment of experimental absorption bands. mdpi.com For instance, characteristic vibrations for the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C-C and C-N stretching), the methyl group (C-H stretching), and the carbon-fluorine bond can be predicted. mdpi.comias.ac.in

A hypothetical comparison between experimental and calculated vibrational frequencies for this compound would be presented in a table similar to the one below.

Table 1: Hypothetical Comparison of Experimental and Calculated FT-IR Spectral Data for this compound This table is for illustrative purposes only, as specific experimental and calculated data were not found.

| Vibrational Assignment | Theoretical Wavenumber (cm⁻¹) (Scaled) | **Experimental Wavenumber (cm⁻¹) ** |

| O-H Stretch (Carboxylic Acid) | ~3500 (broad) | ~3400-2400 (broad) |

| C-H Stretch (Aromatic) | ~3100 | ~3100-3000 |

| C-H Stretch (Methyl) | ~2950 | ~2960 |

| C=O Stretch (Carboxylic Acid) | ~1720 | ~1710 |

| C=C, C=N Stretch (Pyridine Ring) | ~1600-1450 | ~1610, 1580, 1470 |

| C-F Stretch | ~1250 | ~1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry for structural elucidation. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, typically using the DFT/B3LYP method. nih.govfaccts.de

Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov These theoretical chemical shifts can then be compared directly with experimental data. mdpi.com This is particularly useful for assigning signals in complex spectra and for studying the electronic effects of substituents, such as the fluorine atom and the methyl group on the pyridine ring of the title compound.

A potential data table comparing theoretical and experimental NMR shifts would be structured as follows.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only, as specific experimental and calculated data were not found.

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C (Carboxyl) | ~168 | ~167 |

| C2 (Pyridine) | ~155 | ~154 |

| C3 (Pyridine) | ~130 | ~129 |

| C4 (Pyridine) | ~140 | ~139 |

| C5 (Pyridine, C-F) | ~160 (d, ¹JCF) | ~159 (d, ¹JCF) |

| C6 (Pyridine) | ~120 | ~119 |

| C (Methyl) | ~22 | ~21 |

| Proton | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| H (Carboxyl) | ~12.0 | ~12.5 |

| H3 (Pyridine) | ~8.0 | ~8.1 |

| H4 (Pyridine) | ~7.5 | ~7.6 |

| H (Methyl) | ~2.5 | ~2.6 |

Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.

UV-Vis Spectroscopy

The electronic absorption spectrum (UV-Vis) is calculated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zamdpi.com This method computes the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths for these transitions. scielo.org.za The excitation energy corresponds to the energy of absorbed light, and the oscillator strength relates to the intensity of the absorption band.

These calculations can predict the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions, such as n→π* or π→π*. scielo.org.za The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions, as solvent polarity can significantly influence UV-Vis spectra. mdpi.com

A summary of theoretical UV-Vis data would be presented as shown in the hypothetical table below.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound This table is for illustrative purposes only, as specific experimental and calculated data were not found.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~275 | 0.25 | HOMO -> LUMO (π→π) |

| ~230 | 0.18 | HOMO-1 -> LUMO (π→π) |

| ~210 | 0.05 | HOMO -> LUMO+1 (n→π*) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

By combining these computational methods, a comprehensive theoretical spectroscopic profile of this compound can be generated. This profile serves as a powerful counterpart to experimental measurements, ensuring accurate structural assignment and a detailed understanding of the molecule's properties.

Advanced Analytical Methodologies for 5 Fluoro 2 Methylnicotinic Acid Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are indispensable for the isolation and precise measurement of 5-Fluoro-2-methylnicotinic acid from complex mixtures, such as reaction media or biological matrices. The choice between liquid and gas chromatography is primarily determined by the compound's volatility and thermal stability.

Liquid Chromatography (LC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its non-volatile and polar nature. Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound would typically involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a suitable retention time. Key parameters include the choice of a C18 or C8 stationary phase, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the aqueous phase to control the ionization of the carboxylic acid group, and the column temperature.

Validation of an HPLC method is crucial to ensure its reliability for quantitative analysis. This process involves the assessment of several performance characteristics as defined by international guidelines.

Table 1: Illustrative HPLC Method Parameters and Validation Summary for this compound

| Parameter | Typical Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Validation Parameters | |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Note: The values presented in this table are illustrative and based on typical parameters for the analysis of similar aromatic carboxylic acids. Actual values would need to be determined experimentally.

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC) is a high-resolution separation technique that requires analytes to be volatile and thermally stable. Direct analysis of this compound by GC is challenging due to its high polarity and low volatility. Therefore, a derivatization step is essential to convert the carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester.

Common derivatization reagents for carboxylic acids include diazomethane, trimethylsilyating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification using an alcohol in the presence of an acid catalyst. The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and for the identification of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would provide comprehensive structural information.

¹H NMR would reveal the number of different types of protons and their connectivity. The aromatic protons would appear in the downfield region, and their splitting patterns would provide information about their relative positions on the pyridine (B92270) ring. The methyl protons would appear as a singlet in the upfield region.

¹³C NMR would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon. The coupling between the fluorine atom and adjacent carbon atoms (C-F coupling) would provide further structural confirmation.

¹⁹F NMR is particularly useful for fluorinated compounds, providing a specific signal for the fluorine atom and information about its chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 12.0 - 13.0 | 165 - 170 |

| C2-CH₃ | 2.5 - 2.7 | 20 - 25 |

| H3 | - | - |

| H4 | 8.0 - 8.2 (d) | 140 - 145 (d, J_CF) |

| C5 | - | 155 - 160 (d, J_CF) |

| H6 | 8.6 - 8.8 (s) | 150 - 155 (d, J_CF) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. 'd' denotes a doublet and 's' denotes a singlet. J_CF represents the coupling constant between carbon and fluorine.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

When subjected to electron ionization (EI), the molecule would likely undergo fragmentation, with common losses including the carboxylic acid group (-COOH), carbon monoxide (-CO), and potentially the fluorine atom. The analysis of these fragments helps to piece together the molecular structure. MS is also highly sensitive for detecting and identifying trace-level impurities.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

| 155 | [M]⁺ (Molecular Ion) |

| 138 | [M - OH]⁺ |

| 110 | [M - COOH]⁺ |

| 82 | [M - COOH - HCN]⁺ |

Note: This table presents hypothetical fragments. The actual fragmentation pattern would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region), and the C-F stretch (typically in the 1300-1000 cm⁻¹ region).

Raman Spectroscopy would also provide information on these vibrations, with the aromatic ring vibrations often showing strong Raman signals. The symmetric stretching vibrations are typically more intense in Raman spectra compared to IR.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3200 - 2800 (broad) |

| Carbonyl | C=O stretch | 1720 - 1680 |

| Pyridine Ring | C=C, C=N stretch | 1610 - 1450 |

| C-F | C-F stretch | 1300 - 1100 |

| Methyl Group | C-H stretch | 2980 - 2850 |

Note: These are characteristic ranges and the exact positions of the bands can be influenced by the molecular structure and intermolecular interactions.

Radiochemical Analytical Approaches for Labeled Analogs

Radiochemical analytical methods are fundamental to the development of radiolabeled probes for applications like Positron Emission Tomography (PET). PET is a highly sensitive molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18 (¹⁸F). nih.govacs.org The half-life of ¹⁸F (approximately 110 minutes) is well-suited for tracking the pharmacokinetics of small molecules. nih.govnih.gov The development of any PET radiotracer involves rigorous analytical verification to ensure the final product is suitable for its intended purpose. For a compound like this compound, this would involve creating an ¹⁸F-labeled version and meticulously verifying its identity and purity.

Synthesis and Purification Verification of Radiolabeled Probes

The synthesis of a radiolabeled probe is a multi-step process that begins with the production of the radionuclide itself, typically ¹⁸F-fluoride, in a cyclotron. nih.govacs.org This high-specific-activity nucleophilic ¹⁸F-fluoride is then used to label a precursor molecule. acs.org For nicotinic acid derivatives, this often involves a nucleophilic substitution reaction where a leaving group on a precursor molecule is displaced by the ¹⁸F-fluoride.

A common strategy involves using prosthetic groups, which are small, bifunctional molecules that are first radiolabeled and then conjugated to a larger molecule. nih.govnih.gov For instance, derivatives of 6-fluoronicotinic acid, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), have been developed as effective prosthetic groups. nih.govacs.org The synthesis of [¹⁸F]F-Py-TFP involves the reaction of [¹⁸F]fluoride with a trimethylammonium precursor, which proceeds efficiently at moderate temperatures. nih.govacs.org

Synthesis and Purification Methods: The synthesis process must be rapid and efficient due to the short half-life of ¹⁸F. openmedscience.com Automated synthesis modules are frequently employed to enhance reproducibility and radiation safety. openmedscience.commdpi.com

Purification Verification: Following the radiosynthesis, purification is critical to remove unreacted [¹⁸F]fluoride, the precursor molecule, and any reaction byproducts. Solid-phase extraction (SPE) cartridges, such as C18 or PS-HCO₃ Sep-Paks, are widely used for initial cleanup and purification. nih.govnih.gov This method is fast and can effectively separate the desired radiolabeled product from various impurities. nih.gov

Final purification and verification are typically achieved using High-Performance Liquid Chromatography (HPLC). openmedscience.com The identity of the radiolabeled product is confirmed by comparing its HPLC retention time with that of a co-injected, non-radioactive standard (the "cold" compound). mdpi.comresearchgate.net

Table 1: Examples of Synthesis and Purification Parameters for Radiolabeled Nicotinic Acid Analogs

| Compound/Prosthetic Group | Precursor Type | Synthesis Method | Purification Method | Radiochemical Yield (Decay-Corrected) |

| 6-[¹⁸F]F-Py-TFP | Trimethylammonium salt | One-step reaction with [¹⁸F]fluoride at 40°C | Sep-Pak cartridge | 60-70% |

| 6-[¹⁸F]FPy-T140 | Protected T140 peptide | Conjugation with 6-[¹⁸F]SFPy, deprotection | HPLC | 6-17% |

| [¹⁸F]FNA-S-ACooP | ACooP peptide | Conjugation with 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester | HPLC | ~30% nih.gov |

Radiochemical Purity Assessment

Radiochemical purity (RCP) is a critical quality control parameter, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. escholarship.org High RCP is essential to ensure that the detected imaging signal accurately reflects the distribution of the target compound and not a radioactive impurity.

The primary techniques for assessing RCP are radio-Thin-Layer Chromatography (radio-TLC) and radio-HPLC.

Radio-TLC: This is a rapid and simple method often used for in-process checks, such as determining the initial incorporation of ¹⁸F before final purification. escholarship.org It separates compounds based on their differential migration on a stationary phase (like a silica (B1680970) gel plate) with a mobile phase (a solvent mixture). The distribution of radioactivity on the plate is then measured with a scanner. While fast, radio-TLC can sometimes be less accurate than radio-HPLC, as issues like the retention of free [¹⁸F]fluoride at the origin can occur. escholarship.org

Radio-HPLC: This is the gold standard for determining the final RCP of a radiopharmaceutical. openmedscience.comescholarship.org The system separates the components of the mixture, and a radiation detector measures the radioactivity of the eluting compounds. The resulting radiochromatogram shows peaks corresponding to the different radioactive species. RCP is calculated by integrating the area of the peak for the desired product and dividing it by the total area of all radioactive peaks. mdpi.com An RCP of greater than 95%, and often greater than 99%, is typically required for probes intended for imaging studies. mdpi.com

Table 2: Radiochemical Purity (RCP) Assessment for Labeled Nicotinic Acid Analogs

| Compound | Analytical Method | Radiochemical Purity (RCP) | Reference |

| 6-[¹⁸F]FPy-T140 | Radio-HPLC | >99% | mdpi.com |

| 6-[¹⁸F]fluoronicotinic acid | Radio-HPLC | 99.7% ± 0.6 | researchgate.net |

| [¹⁸F]FNA-S-ACooP | Radio-HPLC | 96.6% ± 2.3 | nih.gov |

Derivatization and Functionalization Strategies for Research Applications

Synthesis of Prodrugs and Pro-moieties for Enhanced Research Utility

The transformation of a bioactive molecule into a prodrug is a widely used strategy to improve its physicochemical, biopharmaceutical, or pharmacokinetic properties. While specific research literature detailing the synthesis of prodrugs directly from 5-fluoro-2-methylnicotinic acid is not extensively documented, the chemical structure of the compound is amenable to established prodrug strategies. The carboxylic acid group can be masked with a pro-moiety, which is designed to be cleaved in a specific physiological environment to release the active parent molecule.

One common approach involves the formation of esters (e.g., alkyl or aryl esters) to increase lipophilicity, which can enhance membrane permeability. Another strategy is the formation of amide linkages with amino acids or other promoieties. These modifications can alter solubility, stability, and distribution characteristics. For instance, the general concept of using a promoiety to mask a bitter taste or improve absorption is well-established; chloramphenicol (B1208) was rendered tasteless by conversion to its palmitate ester, which is later hydrolyzed by pancreatic lipases to release the active drug. innpharmacotherapy.com Similarly, the development of fesoterodine (B1237170) as a prodrug for 5-hydroxymethyl tolterodine (B1663597) showcases a rational design approach to improve upon an existing active metabolite.

The table below illustrates theoretical prodrug strategies that could be applied to this compound based on its functional group.

| Prodrug Strategy | Potential Pro-moiety | Linkage Type | Rationale for Research Utility |

| Esterification | Ethanol, Polyethylene (B3416737) Glycol (PEG) | Ester | Enhance lipophilicity or hydrophilicity, alter release profile. |

| Amidation | Glycine, cell-penetrating peptides | Amide | Improve transport across biological membranes, target specific cells. |

| Phosphoramidate | Phosphoramidate derivatives | Phosphoramidate | Target release within specific cellular compartments. nih.gov |

These approaches are based on fundamental organic chemistry principles and represent potential avenues for modifying this compound to create tool compounds for research. The specific choice of pro-moiety would depend on the desired application, such as achieving sustained release or targeting a particular biological site.

Conjugation with Biological Probes and Imaging Tags

For tracking and visualization in biological systems, this compound can be theoretically conjugated to various biological probes and imaging tags. The carboxylic acid functional group serves as a convenient handle for covalent attachment to fluorescent dyes, radiolabels, or other reporter molecules, typically through the formation of a stable amide bond.

This process generally involves activating the carboxylic acid (e.g., using coupling agents like TBTU or forming an NHS ester) and then reacting it with an amine-functionalized probe. rsc.org Although specific examples involving this compound are not prominent in the literature, this methodology is standard for labeling biomolecules. For example, cyanine (B1664457) dyes such as Cy3 and Cy5, which are frequently used in fluorescence microscopy, are commercially available with amine-reactive groups, making them suitable for conjugation. rsc.org

Another critical application is in molecular imaging with techniques like Positron Emission Tomography (PET). This requires labeling the molecule with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). While direct radiolabeling of this compound would require isotopic exchange, a more common strategy involves the synthesis of a precursor molecule that can be readily fluorinated. For example, the radiosynthesis of [¹⁸F]ML-10, an apoptosis imaging agent, was achieved by fluorinating a tosylated precursor in high yield. nih.gov This highlights a pathway that could be adapted for creating PET tracers from nicotinic acid derivatives.

The table below summarizes potential conjugation strategies for imaging applications.

| Imaging Modality | Probe/Tag Type | Conjugation Chemistry | Potential Research Application |

| Fluorescence Microscopy | Cyanine Dyes (e.g., Cy5) | Amide bond formation via activated ester | Cellular uptake and localization studies. rsc.org |

| PET Imaging | Fluorine-18 (¹⁸F) | Nucleophilic substitution on a precursor | In vivo tracking and biodistribution studies. nih.gov |

| Magnetic Resonance Imaging (MRI) | Gadolinium Chelates | Amide linkage to a chelating agent | Enhancing contrast for tissue-specific imaging. |

Exploration of Polymeric and Nanomaterial Conjugates

Attaching small molecules like this compound to polymers or nanomaterials can dramatically alter their properties, creating advanced systems for research. These conjugates can benefit from the characteristics of the carrier, such as increased solubility, prolonged circulation time, and passive targeting to specific tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Polymeric Conjugates: Synthetic polymers like N-(2-hydroxypropyl)methacrylamide (HPMA), polyethylene glycol (PEG), and poly(lactic-co-glycolic acid) (PLGA) are extensively used as drug carriers. nih.govmdpi.com The carboxylic acid of this compound could be covalently attached to hydroxyl or amine groups on a polymer backbone. Often, a linker that is sensitive to a specific biological trigger (e.g., pH or enzymes) is incorporated to enable controlled release of the molecule at the target site. For instance, doxorubicin (B1662922) has been conjugated to HPMA copolymers via a Gly-Phe-Leu-Gly (GFLG) tetrapeptide linker, which is designed to be cleaved by lysosomal enzymes inside cells. nih.gov

Nanomaterial Conjugates: The surface of nanomaterials, such as gold nanoparticles (AuNPs) or iron oxide nanoparticles, can be functionalized to attach various molecules. nih.govmdpi.com This surface modification is crucial for stability, biocompatibility, and functionality. nih.gov this compound could be anchored to the surface of appropriately functionalized nanoparticles. For example, AuNPs can be coated with ligands that present amine groups, which can then be coupled with the carboxylic acid of the target molecule. Such nanoparticle conjugates could be used for multimodal imaging or targeted delivery applications.

The following table outlines potential strategies for creating these advanced material conjugates.

| Carrier Type | Material Example | Linkage Strategy | Potential Advantage in Research |

| Water-Soluble Polymer | Polyethylene Glycol (PEG) | Ester or amide bond | Improved aqueous solubility and prolonged circulation half-life. nih.gov |

| Biodegradable Polymer | Poly(lactic-co-glycolic acid) (PLGA) | Encapsulation or covalent conjugation | Controlled, sustained release of the molecule over time. mdpi.com |

| Gold Nanoparticles (AuNPs) | Colloidal Gold | Thiol-gold chemistry (if molecule is modified) or electrostatic adsorption | Platform for targeted delivery and imaging. mdpi.com |

| Magnetic Nanoparticles | Iron Oxide (Fe₃O₄) | Direct conjugation to surface functional groups | Enables magnetic targeting and MRI visibility. mdpi.com |

These derivatization and conjugation strategies represent a versatile toolbox for adapting this compound for a wide array of sophisticated research purposes, from fundamental cell biology to advanced in vivo imaging and delivery systems.

Future Perspectives and Emerging Research Avenues for 5 Fluoro 2 Methylnicotinic Acid

Integration with High-Throughput Screening Platforms for Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel bioactive compounds. nih.govresearchgate.net The integration of 5-Fluoro-2-methylnicotinic acid and its derivatives into HTS campaigns represents a significant opportunity to uncover new biological activities. The unique physicochemical properties imparted by the fluorine atom and the methyl group on the nicotinic acid scaffold can lead to novel interactions with a wide array of biological targets.

The application of HTS is not limited to identifying new drug candidates but also extends to toxicological screening, allowing for the early identification of potentially harmful compounds. nih.gov By incorporating this compound derivatives into these screening funnels, researchers can build comprehensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) profiles. This data is invaluable for guiding the design of safer and more efficacious therapeutic agents.

Table 1: Potential High-Throughput Screening Applications for this compound Derivatives

| Screening Platform | Objective | Potential Targets |

| Biochemical Assays | Identify inhibitors or activators of specific enzymes. | Kinases, Proteases, Dehydrogenases |

| Cell-Based Assays | Evaluate effects on cellular pathways and phenotypes. | GPCRs, Ion Channels, Transcription Factors |

| High-Content Imaging | Assess morphological changes and subcellular localization. | Cytoskeletal proteins, Organelle function |

| Toxicological Screens | Determine cytotoxicity and off-target effects. | Various cell lines (e.g., HepG2) |

The continued development of HTS technologies, including microfluidics and automated microscopy, will further enhance the ability to explore the biological potential of this compound and its analogs in a systematic and efficient manner. researchgate.net

Advancements in Chemical Biology and Mechanistic Interrogation

Chemical biology relies on the use of small molecules to probe and understand complex biological systems. Chemical probes are essential tools in this field, providing a means to selectively perturb the function of specific proteins and pathways. nih.govnih.gov this compound possesses the foundational characteristics of a valuable scaffold for the development of novel chemical probes. Its relatively simple structure allows for facile chemical modification, enabling the attachment of reporter tags, cross-linking agents, or other functionalities necessary for mechanistic studies.

The fluorine atom, in particular, can serve as a sensitive reporter for NMR-based studies, allowing for the detailed investigation of protein-ligand interactions. Furthermore, the unique electronic properties of the fluorinated pyridine (B92270) ring can be exploited to design probes with high selectivity for their intended targets. The development of well-characterized chemical probes derived from this compound would enable researchers to dissect the roles of specific nicotinic acid-binding proteins in health and disease.

These probes could be instrumental in:

Target Identification and Validation: Confirming the molecular targets of bioactive compounds.

Pathway Elucidation: Mapping the signaling pathways modulated by specific proteins.

Enzyme Mechanism Studies: Investigating the catalytic mechanisms of enzymes that interact with nicotinic acid derivatives.

Exploration of Novel Synthetic Pathways and Fluorination Techniques

The efficient and selective synthesis of fluorinated organic molecules is a significant challenge in organic chemistry. nih.gov The development of novel synthetic pathways to access this compound and its derivatives is crucial for expanding its utility in research and development. While classical methods for the synthesis of fluorinated pyridines exist, there is a continuous drive to develop more efficient, scalable, and environmentally friendly processes.

Recent advancements in fluorination chemistry offer exciting possibilities for the synthesis of this compound analogs. researchgate.net These include:

Late-Stage Fluorination: The introduction of a fluorine atom at a late stage in a synthetic sequence allows for the rapid diversification of complex molecules.

Deoxyfluorination: The direct conversion of carboxylic acids or alcohols to their corresponding fluorides provides a more direct route to fluorinated compounds. nih.gov

Photoredox Catalysis: The use of visible light to promote fluorination reactions offers a mild and efficient alternative to traditional methods. princeton.edu

The exploration of these and other emerging synthetic methodologies will not only facilitate the synthesis of this compound itself but also enable the creation of diverse libraries of analogs for biological screening.

Table 2: Emerging Synthetic Methodologies for Fluorinated Pyridinecarboxylic Acids

| Method | Description | Potential Advantages |

| Late-Stage C-H Fluorination | Direct fluorination of C-H bonds in the final steps of a synthesis. | Rapid access to diverse analogs. |

| Decarboxylative Fluorination | Replacement of a carboxylic acid group with a fluorine atom. researchgate.net | Utilizes readily available starting materials. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and control. |

| Biocatalysis | Use of enzymes to catalyze fluorination reactions. | High selectivity and mild reaction conditions. |

Role in the Development of Next-Generation Pharmacological Research Tools

The unique properties of fluorinated compounds make them highly valuable in the development of advanced pharmacological research tools. mdpi.com this compound can serve as a versatile building block for the creation of a variety of such tools, including:

Positron Emission Tomography (PET) Tracers: The incorporation of the positron-emitting isotope ¹⁸F into this compound derivatives would enable the non-invasive imaging of biological processes in vivo. This would be particularly valuable for studying the distribution and target engagement of drugs targeting nicotinic acid receptors or related pathways.

Affinity-Based Probes: By attaching a reactive group to the this compound scaffold, it is possible to create probes that covalently label their protein targets. These probes are invaluable for target identification and for studying the kinetics of ligand binding.

Fragment-Based Drug Discovery (FBDD) Libraries: The relatively small size and well-defined structure of this compound make it an ideal candidate for inclusion in fragment libraries. Screening these fragments against a variety of protein targets can provide starting points for the development of novel inhibitors and modulators.

The development of these and other research tools based on the this compound scaffold will undoubtedly contribute to a deeper understanding of fundamental biological processes and accelerate the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-2-methylnicotinic acid, and how can purity be optimized?

- Methodology :

- Synthesis : Start with nicotinic acid derivatives, introducing fluorine and methyl groups via halogenation (e.g., using Selectfluor™ for fluorination) and alkylation. For example, 2-methylnicotinic acid can be fluorinated at the 5-position using electrophilic fluorinating agents under controlled temperatures (0–5°C) to minimize side reactions .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of fluorinating agent) and reaction time (6–12 hours). Typical yields range from 60–75% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra for fluorine-induced shifts. The fluorine atom at C5 deshields adjacent protons, causing distinct splitting patterns (e.g., -NMR: δ 8.2–8.4 ppm for aromatic protons) .

- Mass Spectrometry : Use ESI-MS to confirm molecular weight ([M+H] expected at m/z 170.1). High-resolution MS (HRMS) validates the molecular formula (CHFNO) .

- FT-IR : Identify carboxylic acid (O-H stretch: 2500–3300 cm) and C-F bonds (1100–1200 cm) .

Q. How should researchers handle this compound safely in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential release of volatile fluorinated intermediates .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectral data for fluorinated nicotinic acid derivatives?

- Methodology :

- Multi-Technique Validation : Combine -NMR (to confirm fluorination position) and X-ray crystallography (for unambiguous structural assignment). For example, conflicting -NMR peaks might arise from rotamers; variable-temperature NMR can clarify dynamic effects .